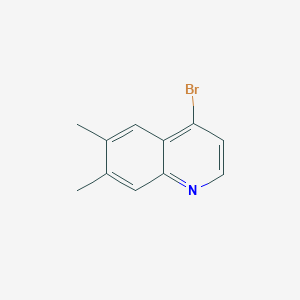

4-Bromo-6,7-dimethylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6,7-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNBNMARNXFUJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653684 | |

| Record name | 4-Bromo-6,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070879-35-4 | |

| Record name | Quinoline, 4-bromo-6,7-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070879-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6,7-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Prospective Technical Guide to 4-Bromo-6,7-dimethylquinoline: A Versatile Scaffold for Modern Drug Discovery

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline core stands as a "privileged scaffold"—a molecular framework that has consistently yielded compounds with significant biological activity.[1] Its rigid, bicyclic structure provides a defined orientation for pendant functional groups, making it an ideal starting point for the rational design of targeted therapeutics. This guide focuses on a specific, yet underexplored, member of this family: 4-Bromo-6,7-dimethylquinoline .

While extensive literature on this particular molecule is nascent, its structural features—a reactive bromine handle and lipophilic methyl groups—suggest a significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. This document serves as a prospective guide for researchers, scientists, and drug development professionals, offering a technical overview of its potential applications by drawing parallels from structurally related and well-documented bromoquinoline derivatives. We will explore its synthetic utility and forecast its application in the development of next-generation kinase inhibitors and anticancer agents, grounded in the established principles of medicinal chemistry and supported by data from analogous compounds.

Molecular Profile and Synthetic Tractability

Structural Features and Predicted Reactivity

This compound possesses a unique combination of functional groups that dictate its chemical behavior and potential applications.

-

The Quinoline Core: A heterocyclic aromatic system that provides a robust and planar scaffold.

-

The 4-Bromo Substituent: This is the key reactive site of the molecule. The carbon-bromine bond is susceptible to a wide range of organometallic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, and amino groups. This synthetic handle is the primary reason for its utility as a building block.

-

The 6,7-Dimethyl Groups: These methyl groups increase the lipophilicity of the molecule, which can enhance membrane permeability and solubility in organic solvents. Furthermore, they can provide steric hindrance or engage in hydrophobic interactions within a biological target's binding pocket, potentially influencing selectivity and potency.

Caption: Key structural features of this compound.

Synthetic Accessibility

While a specific, optimized synthesis for this compound is not widely published, its synthesis can be reliably approached using established methodologies for quinoline ring formation, such as the Combes, Conrad-Limpach, or Doebner-von Miller syntheses, followed by a bromination step. Alternatively, a more direct approach would involve starting from a pre-brominated aniline derivative. For instance, a plausible route could involve the reaction of 4-bromo-2,3-dimethylaniline with an appropriate three-carbon electrophile to construct the pyridine ring.

The synthesis of a related compound, 6-bromo-4-iodoquinoline, involves the cyclization of a substituted aniline followed by halogenation, demonstrating the feasibility of such synthetic strategies.[2][3]

Prospective Applications in Drug Discovery

The true potential of this compound lies in its role as a versatile starting material for constructing libraries of more complex molecules with therapeutic potential. The following sections outline prospective applications based on the known biological activities of analogous bromoquinoline derivatives.

A Core Scaffold for Novel Kinase Inhibitors

Protein kinases are a critical class of enzymes often dysregulated in cancer and other diseases, making them prime targets for therapeutic intervention. The quinoline and quinazoline scaffolds are featured in numerous FDA-approved kinase inhibitors (e.g., Erlotinib, Lapatinib). Their planar structure is well-suited to occupy the adenine-binding pocket of the ATP-binding site of kinases.

This compound is an excellent starting point for developing new kinase inhibitors. The bromine at the C4 position can be readily substituted with various anilines or other aromatic systems, a common feature in many kinase inhibitors that provides crucial hydrogen bonding interactions with the hinge region of the kinase domain.

Workflow for Kinase Inhibitor Development:

Caption: Drug discovery workflow using this compound.

Studies on related quinoline structures have demonstrated their potential as potent kinase inhibitors for various targets:

-

Leucine-Rich Repeat Kinase 2 (LRRK2): A series of 4-alkylamino-7-aryl-3-cyanoquinolines have been identified as inhibitors of LRRK2, a kinase implicated in Parkinson's disease.[4]

-

Src Kinase: Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles have shown low nanomolar inhibition of Src kinase, a non-receptor tyrosine kinase involved in cancer progression.[5]

-

Epidermal Growth Factor Receptor (EGFR): Boron-conjugated 4-anilinoquinazolines (a related scaffold) have been developed as irreversible inhibitors of EGFR tyrosine kinase.[6]

The 6,7-dimethyl substitution pattern on the this compound scaffold could offer advantages in terms of selectivity or pharmacokinetic properties compared to existing quinoline-based inhibitors.

A Building Block for Novel Anticancer Agents

The quinoline nucleus is a common feature in compounds with demonstrated antiproliferative activity against a range of cancer cell lines. The introduction of a bromine atom can enhance cytotoxic effects.[7]

Table 1: Anticancer Activity of Selected Bromoquinoline Derivatives

| Compound | Cancer Cell Lines | Observed Activity | Reference |

| 6-Bromo-5-nitroquinoline | C6 (glioblastoma), HeLa (cervical), HT29 (adenocarcinoma) | Showed significant antiproliferative activity and induced apoptosis. | [8] |

| 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | Exhibited significant inhibitory effects and inhibited human topoisomerase I. | [9] |

| 5,7-Dibromo-8-hydroxyquinoline | C6, HT29, HeLa | Induced apoptosis and inhibited recombinant human DNA topoisomerase I enzyme. | [9] |

| 6-Bromo quinazoline derivatives | MCF-7 (breast), SW480 (colon) | Showed potent cytotoxic effects, with some derivatives being more potent than Erlotinib. | [10] |

The mechanism of action for these compounds is often multifactorial, including the induction of apoptosis, inhibition of key enzymes like topoisomerase, and cell cycle arrest.[8][9] this compound provides a synthetically accessible starting point to explore novel derivatives with potentially enhanced or selective anticancer properties.

Experimental Protocols: A Practical Approach

To illustrate the synthetic utility of this compound, a standard protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This reaction is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

General Protocol for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 4-aryl-6,7-dimethylquinoline derivative from this compound and a selected arylboronic acid.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 - 1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS, usually 4-24 hours).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6,7-dimethylquinoline.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Self-Validation: The success of this protocol is validated by the disappearance of the starting material (this compound) and the appearance of the desired product, as monitored by TLC or LC-MS. The final characterization data will confirm the identity and purity of the synthesized compound.

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, building block for the synthesis of novel, biologically active compounds. Its structural features, particularly the synthetically versatile 4-bromo substituent, make it an ideal starting point for the development of libraries targeting various therapeutic areas. Based on the extensive research into related quinoline derivatives, the most promising applications for this scaffold lie in the discovery of new kinase inhibitors and anticancer agents.[4][5][8][9]

The dimethyl substituents may offer unique advantages in terms of modulating pharmacokinetic properties and achieving target selectivity. This guide provides a foundational and prospective framework to encourage and assist researchers in harnessing the potential of this compound in their drug discovery programs. The true value of this compound will be realized through its derivatization and subsequent biological evaluation, a journey that holds considerable promise for the future of targeted therapeutics.

References

- Level 7 Chemical. (n.d.). Surfactant 91-6 55 Gallon Drum.

- Köprülü, T. K., et al. (2018). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology, 33(1), e22260.

- Brenntag North America. (n.d.). Masodol™ 91-6.

- ResearchGate. (2014). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Organic & Biomolecular Chemistry, 12(45).

- Dow Inc. (n.d.). TERGITOL™ 91-6 Surfactant.

- ChemCentral.com. (n.d.). Caflon® 91-6 - Technical Grade - 2150 lb IBC.

- Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.

- Ghorbani, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15481.

- Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds.

- ResearchGate. (2016). Synthesis of 6-bromo-4-iodoquinoline.

- Chandrashekharappa, S., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2729.

- PubChem. (n.d.). 7-bromo-4-(3-hydroxyphenyl)-N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-2-carboxamide.

- Mason, J. M., et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent. Journal of Medicinal Chemistry, 58(1), 147-169.

- Lee, K. C., et al. (2009). Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(23), 6772-6775.

- Henderson, J. L., et al. (2013). Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4955-4960.

- Hennequin, L. F., et al. (2002). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(20), 2989-2992.

- Otava Chemicals. (n.d.). Multi kinase inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-alkylamino-7-aryl-3-cyanoquinoline LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of boron-conjugated 4-anilinoquinazoline as a prolonged inhibitor of EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

4-Bromo-6,7-dimethylquinoline: A Technical Guide to Synthesis, Derivatization, and Therapeutic Potential

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This technical guide addresses the synthesis, reactivity, and anticipated biological profile of a specific, yet underexplored derivative: 4-Bromo-6,7-dimethylquinoline. While direct literature on this particular isomer is scarce, this document provides a comprehensive, predictive framework based on established synthetic methodologies for closely related analogues and the well-documented biological significance of bromo- and dimethyl-substituted quinolines. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space.

Proposed Synthetic Strategies for this compound

The synthesis of this compound can be logically approached through a two-step sequence: construction of the 6,7-dimethylquinolin-4-ol core, followed by bromination at the C4-position.

Part 1: Synthesis of 6,7-Dimethylquinolin-4-ol

The Doebner-von Miller reaction provides a classic and reliable method for the synthesis of substituted quinolines.[3] This acid-catalyzed reaction involves the condensation of an aniline, an α,β-unsaturated aldehyde or ketone, and an oxidizing agent. For the synthesis of 6,7-dimethylquinolin-4-ol, 3,4-dimethylaniline would serve as the aniline component.

Detailed Experimental Protocol: Doebner-von Miller Synthesis of 6,7-Dimethylquinolin-4-ol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,4-dimethylaniline (1.0 equivalent) and crotonaldehyde (1.2 equivalents).

-

Acid Catalysis: Slowly add concentrated hydrochloric acid or sulfuric acid (catalytic amount) to the mixture with stirring. An oxidizing agent, such as arsenic acid or nitrobenzene, may also be included.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base, such as a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6,7-dimethylquinoline.

-

Hydroxylation: The resulting 6,7-dimethylquinoline can be converted to the corresponding N-oxide, which upon treatment with a suitable reagent like acetic anhydride, will rearrange to afford 6,7-dimethylquinolin-4-ol.

Part 2: Bromination of 6,7-Dimethylquinolin-4-ol

The conversion of the 4-hydroxyquinoline moiety to a 4-bromoquinoline is a well-established transformation. Reagents such as phosphorus tribromide (PBr₃) or phosphorus oxybromide (POBr₃) are commonly employed for this purpose.[4][5]

Detailed Experimental Protocol: Bromination of 6,7-Dimethylquinolin-4-ol

-

Reaction Setup: To a stirred solution of 6,7-dimethylquinolin-4-ol (1.0 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF), add phosphorus tribromide (1.1 equivalents) dropwise under an inert atmosphere (e.g., nitrogen).[4]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the conversion. Monitor the reaction progress by TLC.

-

Quenching and Work-up: Upon completion, carefully quench the reaction by pouring it into ice-water. Basify the mixture to a pH of approximately 10 with a saturated solution of sodium bicarbonate.[4]

-

Extraction and Purification: Extract the product with a suitable organic solvent like ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by silica gel column chromatography.[4]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

The Bromoquinoline Scaffold: A Versatile Linchpin in Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] The strategic introduction of a bromine atom onto this scaffold transforms it into a highly versatile intermediate, unlocking vast chemical space for drug discovery. This guide delves into the pivotal role of bromoquinolines, not merely as compounds, but as foundational platforms for developing next-generation therapeutics. We will explore their application in oncology, infectious diseases, and neurodegeneration, focusing on the causal relationship between their chemical properties, synthetic utility, and biological mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, providing both high-level strategic insights and detailed, field-proven experimental protocols.

The Strategic Importance of the Bromine Atom: A Chemist's Gateway to Innovation

The utility of the bromoquinoline scaffold stems from the unique properties conferred by the bromine substituent. It is more than a simple halogenation; it is the deliberate installation of a versatile synthetic handle that empowers medicinal chemists to explore diverse structure-activity relationships (SAR).[1]

1.1. The Bromine Atom as a Versatile Synthetic Handle

The C-Br bond is a cornerstone of modern cross-coupling chemistry. Its reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and predictability. This strategic feature allows for the systematic modification of the quinoline core to optimize pharmacological properties like potency, selectivity, and pharmacokinetics.[1]

Key transformations facilitated by the bromo- group include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce novel aryl, heteroaryl, or alkyl groups.[1]

-

Buchwald-Hartwig Amination: Formation of C-N bonds to append various amine-containing moieties.

-

Sonogashira Coupling: Creation of C-C triple bonds by reacting with terminal alkynes.

-

Nucleophilic Aromatic Substitution (SNAr): In activated systems (e.g., with an adjacent nitro group), the bromide can be displaced by nucleophiles like amines or thiols.[1][2]

The choice to use a bromoquinoline as a starting material is therefore a strategic one, designed to facilitate rapid analogue synthesis and lead optimization.

Caption: Synthetic utility of the bromoquinoline scaffold.

1.2. Physicochemical Impact of Bromination

The introduction of a bromine atom significantly alters the physicochemical properties of the quinoline ring. Understanding these changes is critical for predicting a drug candidate's behavior in biological systems.[3][4]

-

Lipophilicity: Bromine is a lipophilic atom. Its addition increases the molecule's octanol-water partition coefficient (logP), which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[3][5] However, excessive lipophilicity can lead to poor solubility and off-target effects.

-

Electronic Effects: As a halogen, bromine is an electron-withdrawing group (inductive effect) but an ortho-, para- director (resonance effect). This influences the reactivity of the quinoline ring and the pKa of nearby functional groups, affecting drug-receptor interactions.

-

Molecular Weight and Size: The addition of bromine increases the molecular weight and volume, which can impact how the molecule fits into a binding site and its overall pharmacokinetic profile.[5]

Bromoquinolines in Oncology: A Multi-Pronged Attack on Cancer

Bromoquinoline derivatives have demonstrated significant potential in oncology, acting through diverse mechanisms to inhibit tumor growth and proliferation.[6][7][8][9]

2.1. Key Mechanisms of Action

Topoisomerase I Inhibition

Certain bromo- and cyano-substituted 8-hydroxyquinolines have been identified as potent inhibitors of human DNA topoisomerase I, an enzyme critical for DNA replication and repair.[2][10] For instance, 5,7-dibromo-8-hydroxyquinoline induces apoptosis in various cancer cell lines by suppressing this enzyme.[2][11] The mechanism involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to double-strand breaks and cell death.

Kinase Inhibition

The quinoline scaffold is a well-established pharmacophore for targeting the ATP-binding site of protein kinases, which are often dysregulated in cancer.[1][12][13] The bromine atom serves as a key anchor point for synthetic elaboration, allowing chemists to fine-tune selectivity and potency against specific kinases like Src, c-MET, and PDGFR.[13]

Caption: Competitive inhibition of a kinase ATP-binding site.

2.2. Structure-Activity Relationship (SAR) Insights

SAR studies have revealed critical structural features for the anticancer activity of bromoquinolines. A recurring theme is the enhanced potency of derivatives brominated at the C-5 and C-7 positions, particularly when a hydroxyl group is present at the C-8 position.[2][11]

| Compound | Substitution Pattern | Target Cell Line(s) | IC₅₀ (µg/mL) | Reference |

| Compound A | 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 | [11] |

| Compound B | 5,7-Dicyano-8-hydroxyquinoline | C6, HeLa, HT29 | (Active) | [11] |

| Compound C | 3,5,6,7-Tetrabromo-8-methoxyquinoline | C6, HeLa, HT29 | (Active) | [2][10] |

| Compound D | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45 - 9.6 | [2][10] |

| 5-Fluorouracil (Control) | - | C6, HeLa, HT29 | (Varies) | [2][10] |

Table 1: Comparative cytotoxic activity of bromoquinoline derivatives.

The data clearly indicates that poly-bromination and the presence of an 8-hydroxy group are favorable for antiproliferative activity. The conversion of the C-8 methoxy group in some precursors to a hydroxyl group enhanced the inhibitory potential, highlighting its importance in target interaction, possibly through hydrogen bonding or metal chelation.[2]

2.3. Experimental Protocol: LDH Cytotoxicity Assay

This protocol describes a method to assess cytotoxicity by measuring the release of lactate dehydrogenase (LDH) from damaged cells, a common technique used in the evaluation of bromoquinoline derivatives.[2]

Objective: To quantify the cytotoxicity of a test compound (e.g., Compound D) on a cancer cell line (e.g., HT29).

Materials:

-

HT29 cells

-

96-well culture plates

-

Test compound (dissolved in DMSO) and control drug (e.g., 5-FU)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Triton X-100 (for high control/max lysis)

-

LDH Cytotoxicity Detection Kit

Procedure:

-

Cell Seeding: Seed HT29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells in triplicate with serial dilutions of the test compound at concentrations equivalent to their predetermined IC₅₀ values. Include wells for:

-

Low Control: Cells treated with vehicle (DMSO) only.

-

High Control: Cells to be treated with Triton X-100 for maximum LDH release.

-

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

LDH Release: One hour before the end of incubation, add Triton X-100 to the high-control wells to completely lyse the cells.

-

Sample Collection: Centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 100 µL of supernatant from each well to a new 96-well plate.

-

LDH Reaction: Add 100 µL of the LDH reaction mixture (from the kit) to each well containing supernatant.

-

Incubation & Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity using the formula: Cytotoxicity (%) = [(Sample Abs - Low Control Abs) / (High Control Abs - Low Control Abs)] * 100

This self-validating system, with its high and low controls, ensures that the measured LDH release is directly attributable to the cytotoxic effect of the compound.

Bromoquinolines in the Fight Against Infectious Diseases

The quinoline scaffold is historically significant in infectious disease treatment (e.g., chloroquine for malaria). Bromoquinolines continue this legacy, serving as key intermediates and active agents against a range of pathogens.

3.1. Antiviral Activity

Quinoline derivatives have demonstrated potent activity against numerous viruses, including Zika, HIV, Ebola, and Hepatitis C.[14][15] Bromoquinolines are often used as starting materials for the synthesis of complex antiviral agents.[14] For example, the core of Saquinavir, an HIV protease inhibitor, contains a quinoline-like structure, and synthetic routes often leverage halogenated precursors to build molecular complexity.[14] The mechanism often involves the inhibition of key viral enzymes or interference with the viral replication cycle.[15]

3.2. Antibacterial and Antifungal Activity

Derivatives such as 7-bromoquinoline-5,8-diones have been synthesized and shown to possess antibacterial and antifungal properties.[16] Molecular docking studies suggest these compounds can interact with bacterial enzymes like dihydropteroate synthase.[16] Furthermore, some bromo-derivatives have shown efficacy against drug-resistant strains like MRSA, highlighting their potential to address the growing challenge of antimicrobial resistance.[17]

Emerging Roles in Neurodegenerative Diseases

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's requires multifunctional ligands.[18][19] Bromoquinolines, particularly those based on the 8-hydroxyquinoline scaffold, are emerging as promising candidates.

Their mechanisms are multifaceted:

-

Enzyme Inhibition: They can be engineered to inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B), which are established targets in Alzheimer's and Parkinson's disease therapy.[19]

-

Biometal Chelation: The 8-hydroxyquinoline core is a strong metal ion chelator. This is significant because dysregulation of metal ions (Cu, Zn, Fe) is implicated in the aggregation of amyloid-beta plaques.[19]

-

Antioxidant Properties: Some derivatives act as free radical scavengers, helping to mitigate the oxidative stress that contributes to neuronal damage.[19]

The key challenge in this area is designing compounds that can effectively cross the blood-brain barrier, a feat for which the lipophilicity imparted by the bromine atom can be advantageous when properly balanced.[19]

Navigating the Challenges of Synthesis: Regioselective Bromination

The synthetic utility of bromoquinolines is predicated on the ability to install the bromine atom at a specific position. However, the quinoline ring's electronics make this a non-trivial challenge. Direct electrophilic bromination typically yields a mixture of 5- and 8-bromoquinolines due to the directing effects of the heterocyclic nitrogen.[20] Achieving other isomers, like the valuable 3-bromoquinoline, requires specific and often harsh strategies.

Caption: Contrasting synthetic routes for quinoline bromination.

5.1. Protocol: Synthesis of 3-Bromoquinoline via the Sandmeyer Reaction

This classical method provides a reliable, regioselective route to 3-bromoquinoline from a pre-functionalized precursor.[20]

Objective: To convert 3-aminoquinoline into 3-bromoquinoline.

Materials:

-

3-Aminoquinoline

-

Hydrobromic acid (HBr, 48%)

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Ice, Water, Diethyl ether

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Diazotization: Dissolve 3-aminoquinoline in aqueous HBr and cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C. Stir for 30 minutes after addition is complete to ensure full formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of CuBr in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 60°C) for 1 hour to ensure the reaction goes to completion.

-

Work-up and Isolation: Cool the reaction mixture and neutralize it with a NaOH solution until basic.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-bromoquinoline.

-

Purification: The crude product can be purified by column chromatography or recrystallization to yield pure 3-bromoquinoline.[21]

Conclusion and Future Perspectives

Bromoquinolines are far more than simple halogenated heterocycles; they are enabling tools that lie at the heart of numerous drug discovery programs. Their value is rooted in the synthetic versatility afforded by the carbon-bromine bond, which allows for the systematic and logical exploration of chemical space around a privileged biological scaffold. From inhibiting kinases and topoisomerases in cancer to targeting viral enzymes and chelating metals in the brain, the applications are broad and impactful.

Future research will likely focus on developing even more selective and efficient methods for regioselective bromination, expanding the toolkit available to medicinal chemists. Furthermore, as our understanding of disease biology deepens, the bromoquinoline scaffold will undoubtedly be adapted to create novel therapeutics that are more potent, selective, and safer than ever before. The continued exploration of this remarkable intermediate is essential for pushing the boundaries of modern medicine.

References

- A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate.

- The Crucial Role of 5-Bromoquinoline in Pharmaceutical and Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- The Significance of 5-Bromoquinoline in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity.

- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2024). Semantic Scholar.

- Unlock the Potential of 5-Bromoquinoline: A Key Intermediate for Pharmaceutical and Material Science Innovations. (2025, November 20). NINGBO INNO PHARMCHEM CO.,LTD.

- Yilmaz, V. T., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Pharmaceuticals.

- Jantová, S., et al. (1997). Antiproliferation activity and the mechanism of action of 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline--potential anticancer drug. Neoplasma.

- Egu, A., et al. (2019). Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.

- Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry.

- Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry.

- Copp, B. R., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Bentham Science.

- Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2023). MDPI.

- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (n.d.). ResearchGate.

- The role of physicochemical and topological parameters in drug design. (2024). Frontiers in Chemistry.

- Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. (2020). International Journal of Molecular Sciences.

- Physicochemical property of drug molecules with respect to drug actions. (2023). Journal of Biological Innovation.

- Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2018). ACS Omega.

- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services.

- 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. (2020). Current Organic Synthesis.

- 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases. (2020). Redox Biology.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. jbino.com [jbino.com]

- 5. frontiersin.org [frontiersin.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthetic and medicinal perspective of quinolines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Quinoline Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its status as a "privileged structure."[1][2] This designation arises from its remarkable ability to serve as a versatile template for designing ligands that can interact with a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1][3] From the historic antimalarial quinine to contemporary targeted cancer therapies, quinoline-based drugs have made an indelible mark on human health.[4][5] This in-depth technical guide provides a comprehensive exploration of the quinoline scaffold, starting from its fundamental chemical attributes and synthesis to its intricate mechanisms of action across various therapeutic areas. We will delve into the nuanced world of structure-activity relationships (SAR), present detailed experimental protocols for synthesis and biological evaluation, and survey the landscape of clinically approved quinoline drugs. This guide is intended to be a vital resource for professionals in drug discovery, offering both foundational knowledge and field-proven insights to inspire and facilitate the development of the next generation of quinoline-based therapeutics.

The Essence of a Privileged Scaffold: The Quinoline Core

The concept of a privileged structure is central to efficient drug discovery.[1] These molecular frameworks are not merely passive skeletons; they possess inherent drug-like properties and are amenable to chemical modifications that can fine-tune their interaction with diverse biological targets.[3] The quinoline nucleus, composed of a benzene ring fused to a pyridine ring, is a prime example of such a scaffold.[2]

Its unique electronic distribution, conformational rigidity, and the ability of the nitrogen atom to act as a hydrogen bond acceptor contribute to its versatile binding capabilities.[6] The fusion of the two aromatic rings creates a planar system that is ideal for intercalating into DNA or fitting into the active sites of enzymes.[7][8] Furthermore, the quinoline ring system is synthetically accessible and can be readily functionalized at various positions, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2][9]

Key Physicochemical Properties of Quinoline:

-

Molecular Formula: C₉H₇N[6]

-

Appearance: Colorless, hygroscopic liquid that turns brown upon exposure to light.[6]

-

Basicity: Weak tertiary base, capable of forming salts with acids.[6]

-

Reactivity: Undergoes both electrophilic and nucleophilic substitution reactions, allowing for diverse chemical modifications.[6]

Below is a diagram illustrating the fundamental structure of the quinoline scaffold and the numbering convention used for its atoms.

Caption: The reaction mechanism of the Combes quinoline synthesis.

Step-by-Step Protocol: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline

[10]1. Reaction Setup: In a suitable flask, mix m-chloroaniline and acetylacetone. 2. Acid Catalyst: Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid. 3. Heating: Heat the reaction mixture to facilitate the condensation and subsequent cyclization. 4. Work-up: After the reaction is complete, cool the mixture and pour it onto ice. 5. Neutralization and Extraction: Neutralize the solution with a base (e.g., sodium hydroxide) and extract the product with an organic solvent (e.g., ethyl acetate). 6. Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography.

Therapeutic Applications and Mechanisms of Action

The versatility of the quinoline scaffold is evident in its wide range of therapeutic applications. By modifying the substituents around the core, medicinal chemists have successfully targeted a diverse array of biological molecules implicated in various diseases.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in development. T[11][8][12]heir mechanisms of action are diverse, primarily revolving around the inhibition of key enzymes involved in cancer cell proliferation and survival.

[13]3.1.1. Kinase Inhibition

Many quinoline-based drugs function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

[14]* Epidermal Growth Factor Receptor (EGFR) Inhibition: Quinoline derivatives, particularly those with a 4-anilino substitution, have been developed as potent EGFR inhibitors. B[15]y blocking the ATP-binding site of EGFR, these compounds prevent its activation and downstream signaling through pathways like Ras/Raf/MEK and PI3K/AkT/mTOR, ultimately leading to cell cycle arrest and apoptosis.

[14]* VEGF Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Quinoline-based compounds like Lenvatinib are potent inhibitors of VEGFR, thereby cutting off the tumor's blood supply.

[14]* c-Met Inhibition: The c-Met receptor tyrosine kinase is another important target in cancer therapy. Cabozantinib, a quinoline derivative, is a multi-kinase inhibitor with potent activity against c-Met.

[15]Signaling Pathway:

Caption: Quinoline-based inhibitors targeting receptor tyrosine kinases and their downstream signaling pathways.

3.1.2. Topoisomerase Inhibition

Quinoline alkaloids like camptothecin and its derivatives (e.g., topotecan) are potent inhibitors of topoisomerase I, an enzyme essential for DNA replication and repair. B[8]y stabilizing the covalent complex between topoisomerase I and DNA, these drugs lead to DNA strand breaks and ultimately trigger apoptosis in rapidly dividing cancer cells.

[16]Quantitative Structure-Activity Relationship (SAR) for Anticancer Quinoline Derivatives

The following table presents the IC₅₀ values of a series of quinoline derivatives against different cancer cell lines, illustrating how structural modifications impact their cytotoxic activity.

| Compound | R¹ | R² | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. MDA-MB-468 | Reference |

| Q1 | H | Cl | 6.2 | 2.7 | |

| Q4 | OCH₃ | H | 10.5 | 5.1 | |

| Q6 | Cl | Cl | 8.9 | 4.3 | |

| Q9 | NO₂ | H | 99.6 | 23.6 | |

| Q10 | Br | H | 12.7 | 6.8 |

Table 1: SAR data for quinoline derivatives against colon (HCT-116) and breast (MDA-MB-468) cancer cell lines.

[3]From this data, it is evident that the nature and position of substituents on the quinoline ring significantly influence the anticancer potency. For instance, the presence of a chlorine atom at the R² position (Compound Q1) appears to be beneficial for activity against both cell lines.

Antimalarial Activity

The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, isolated from the bark of the Cinchona tree, was the first effective treatment for this devastating disease. S[5]ynthetic quinoline derivatives, such as chloroquine and mefloquine, have since become mainstays of antimalarial therapy.

[17]The primary mechanism of action for many quinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum. D[18][19]uring its lifecycle in red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme. T[7]o protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.

[7][18]Quinoline drugs accumulate in the parasite's acidic food vacuole and interfere with this polymerization process. T[7]hey are thought to cap the growing hemozoin crystal, preventing further addition of heme units. T[7][18]his leads to a buildup of toxic free heme, which generates reactive oxygen species and disrupts parasite membranes, ultimately killing the parasite.

[7]Mechanism of Heme Polymerization Inhibition:

Caption: The mechanism by which quinoline antimalarials inhibit heme polymerization.

Antibacterial Activity

The fluoroquinolones, a class of synthetic antibiotics, are a testament to the power of the quinoline scaffold in combating bacterial infections. C[2][20][21]ompounds like ciprofloxacin and levofloxacin have broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

[21]Their mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. T[2]hese enzymes are crucial for DNA replication, transcription, repair, and recombination. By inhibiting these topoisomerases, fluoroquinolones prevent the bacterial cell from accessing its genetic material, leading to a rapid cessation of cellular processes and cell death.

[2]#### 3.4. Antiviral Activity

The quinoline scaffold has also demonstrated significant potential in the development of antiviral agents. Q[22]uinoline derivatives have been found to be active against a range of viruses, including Dengue virus, Zika virus, and Human Immunodeficiency Virus (HIV).

[11][23]The mechanisms of antiviral action are varied and often virus-specific. For some flaviviruses like Dengue, quinoline compounds have been shown to reduce the production of viral proteins, such as the envelope glycoprotein, which is essential for the viral life cycle. I[23]n the case of HIV, certain quinoline derivatives can inhibit the viral integrase enzyme, which is responsible for incorporating the viral DNA into the host cell's genome.

[11]#### 3.5. Neurodegenerative Diseases

More recently, the quinoline scaffold is being explored for its therapeutic potential in neurodegenerative disorders like Alzheimer's disease. T[7][19][24]he complex pathology of Alzheimer's, which involves multiple contributing factors, makes it an ideal candidate for a multi-target drug discovery approach, for which the versatile quinoline scaffold is well-suited.

[14]Quinoline derivatives are being designed to simultaneously address several key aspects of Alzheimer's pathology:

-

Cholinesterase Inhibition: By inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is depleted in Alzheimer's patients. *[14][24] Aβ Aggregation Inhibition: Some quinoline derivatives can interfere with the aggregation of amyloid-beta (Aβ) peptides, preventing the formation of toxic plaques in the brain. *[24] Tau Hyperphosphorylation Inhibition: Quinoline compounds have been shown to inhibit kinases like GSK-3β, which are responsible for the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles. *[7] Metal Chelation and Antioxidant Activity: Quinoline derivatives can chelate metal ions that contribute to oxidative stress and possess intrinsic antioxidant properties, helping to protect neurons from damage.

Experimental Protocols for Biological Evaluation

The successful development of new quinoline-based drugs relies on robust and reproducible biological assays to evaluate their activity and mechanism of action.

In Vitro Anticancer Activity Screening

Protocol 1: Cell Viability Assessment (MTT Assay)

[25]1. Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. 2. Compound Treatment: Treat the cells with a serial dilution of the quinoline compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). 3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. 4. Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. 6. IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

In Vitro Antimalarial Drug Sensitivity Testing

Protocol 2: SYBR Green I-based Fluorescence Assay

-

Parasite Culture: Culture P. falciparum in human red blood cells in a 96-well plate.

-

Drug Addition: Add serial dilutions of the quinoline compounds to the wells.

-

Incubation: Incubate the plates for 72 hours under appropriate conditions (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

-

Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader.

-

IC₅₀ Determination: Determine the IC₅₀ value by plotting the fluorescence intensity against the drug concentration.

Antibacterial Susceptibility Testing

Protocol 3: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

[4]1. Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth (e.g., Mueller-Hinton broth). 2. Serial Dilution: Perform a two-fold serial dilution of the quinoline compound in a 96-well microtiter plate. 3. Inoculation: Inoculate each well with the bacterial suspension. 4. Incubation: Incubate the plate at 37°C for 18-24 hours. 5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Clinical Landscape: FDA-Approved Quinoline-Based Drugs

The enduring success of the quinoline scaffold is best illustrated by the number of drugs that have received regulatory approval and are currently in clinical use.

| Drug Name | Brand Name(s) | Year of Approval (FDA) | Therapeutic Area | Mechanism of Action | Reference |

| Chloroquine | Aralen | 1949 | Malaria, Amebiasis | Heme polymerization inhibitor | |

| Hydroxychloroquine | Plaquenil | 1955 | Malaria, Rheumatoid Arthritis, Lupus | Heme polymerization inhibitor, Immunomodulator | |

| Ciprofloxacin | Cipro | 1987 | Bacterial Infections | DNA gyrase and topoisomerase IV inhibitor | |

| Levofloxacin | Levaquin | 1996 | Bacterial Infections | DNA gyrase and topoisomerase IV inhibitor | |

| Moxifloxacin | Avelox | 1999 | Bacterial Infections | DNA gyrase and topoisomerase IV inhibitor | |

| Bosutinib | Bosulif | 2012 | Cancer (Chronic Myeloid Leukemia) | Abl and Src tyrosine kinase inhibitor | |

| Cabozantinib | Cometriq, Cabometyx | 2012 | Cancer (Thyroid, Kidney, Liver) | Multi-kinase inhibitor (VEGFR, MET, AXL, etc.) | |

| Bedaquiline | Sirturo | 2012 | Tuberculosis | ATP synthase inhibitor | |

| Lenvatinib | Lenvima | 2015 | Cancer (Thyroid, Kidney, Liver) | Multi-kinase inhibitor (VEGFR, FGFR, PDGFR, etc.) | |

| Neratinib | Nerlynx | 2017 | Cancer (Breast) | Pan-HER (EGFR, HER2, HER4) tyrosine kinase inhibitor | |

| Tafenoquine | Krintafel, Arakoda | 2018 | Malaria | Heme polymerization inhibitor, other mechanisms | |

| Capmatinib | Tabrecta | 2020 | Cancer (Non-Small Cell Lung) | MET tyrosine kinase inhibitor |

Table 2: A selection of FDA-approved drugs containing the quinoline scaffold.

Conclusion and Future Perspectives

The quinoline scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery. Its journey from a natural product antimalarial to a versatile core for targeted therapies across a spectrum of diseases is a testament to its remarkable chemical and biological properties. The synthetic accessibility of the quinoline nucleus, coupled with a deep and growing understanding of its structure-activity relationships, ensures its continued relevance in medicinal chemistry.

Future research will likely focus on several key areas. The development of novel, more efficient, and environmentally friendly synthetic methodologies will broaden the accessible chemical space for quinoline derivatives. A deeper understanding of the molecular interactions between quinoline-based ligands and their biological targets will enable more rational drug design, leading to compounds with improved potency and selectivity. Furthermore, the application of the quinoline scaffold in emerging therapeutic areas, such as antiviral and neurodegenerative diseases, holds immense promise. As we continue to unravel the complexities of human disease, the quinoline scaffold will undoubtedly remain a vital tool in the armamentarium of the drug discovery scientist, paving the way for the development of innovative and life-saving medicines.

References

- Daina, A., & Zoete, V. (2011). The privileged structure concept in drug design: a virtual screening study.

- Rao, V. R., et al. (2020). Quinoline-Based Scaffolds as Promising Agents for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience, 11(15), 2246-2264.

- Matada, B. S., et al. (2021). Quinoline: A versatile scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 209, 112921.

- Li, X., et al. (2023). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 84, 117260.

- Olafson, K. N., et al. (2017). Quinolines block every step of malaria heme crystal growth. Proceedings of the National Academy of Sciences, 114(29), 7543-7548.

- Sullivan, D. J., Jr., et al. (1998). A common mechanism for blockade of heme polymerization by antimalarial quinolines. Journal of Biological Chemistry, 273(47), 31103-31107.

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone. Bulletin de la Societe Chimique de Paris, 49, 89-92.

- Woyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20835-20855.

- Sloop, J. C. (2009). The Combes quinoline synthesis: A review and new developments. Molecules, 14(9), 3240-3256.

- Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948).

- Afzal, O., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 23(18), 5864-5898.

- Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 7, p.69 (1927).

- Wikipedia contributors. (2023). Combes quinoline synthesis. In Wikipedia, The Free Encyclopedia.

- Drugs.com. (2024). List of Common Quinolones + Uses, Types & Side Effects.

- Kumar, A., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry, 215, 113271.

- Musso, L., et al. (2020).

- Curly Arrow. (2009). The Skraup Reaction - How to Make a Quinoline.

- de Almeida, M. S., et al. (2018). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. Molecules, 23(3), 689.

- Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537-2552.

- Jayaprakash, V., et al. (2020). Antiproliferative potential, quantitative structure-activity relationship, cheminformatic and molecular docking analysis of quinoline and benzofuran derivatives. Journal of Biomolecular Structure and Dynamics, 38(14), 4169-4181.

- Wang, H., et al. (2019). Structure-activity relationship of anticancer drug candidate quinones. Journal of Cancer, 10(15), 3427-3439.

- Oriental Journal of Chemistry. (2017). Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity.

- ResearchGate. (2021). Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents.

- Ask This Paper. (2021). synthetic-and-medicinal-perspective-of-quinolines-as-antiviral-agents.

- ResearchGate. (2022). The anticancer IC50 values of synthesized compounds.

- ResearchGate. (2018). Predictors' values and IC50-pred of new compounds of quinazoline derivatives.

- ResearchGate. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.

- YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism.

- ResearchGate. (2023). Selected quinoline derivatives with antiviral activity.

- National Center for Biotechnology Information. (2014). Table 1, Currently Used Antimalarial Drugs. In Probe Reports from the NIH Molecular Libraries Program.

- PubMed. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review.

- ResearchGate. (2023). SAR of quinoline derivatives with important interactions with PIM-1 kinase.

- ResearchGate. (2018). SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase.

- StatPearls - NCBI Bookshelf. (2023). Antimicrobial Susceptibility Testing.

- PubMed Central (PMC). (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways.

- ResearchGate. (2025). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights.

- Royal Society of Chemistry. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.

- ResearchGate. (2022). FDA-approved quinoline/quinolone-based drugs.

- National Center for Biotechnology Information (NIH). (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.

- PubMed. (2015). Comprehensive review on current developments of quinoline-based anticancer agents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpba.info [ijpba.info]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 9. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and evaluation of quinoline-O-carbamate derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Table 1, Currently Used Antimalarial Drugs - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Alzheimer's Association International Conference [alz.confex.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer’s Disease [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

4-Bromo-6,7-dimethylquinoline safety, handling, and MSDS

An In-depth Technical Guide to the Safe Handling of 4-Bromo-6,7-dimethylquinoline

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located in the available public databases. The following guidance is synthesized from safety data for structurally analogous compounds, including other halogenated and substituted quinolines. This information is intended for use by qualified researchers and scientists who can exercise professional judgment. It is imperative to supplement this guide with a thorough risk assessment for the specific experimental conditions.

Introduction to this compound

This compound is a substituted quinoline, a heterocyclic aromatic compound. The quinoline scaffold is a common motif in medicinal chemistry and materials science, and its halogenated derivatives serve as versatile intermediates in the synthesis of more complex molecules. The presence of the bromine atom at the 4-position and methyl groups at the 6- and 7-positions influences the molecule's reactivity and dictates specific handling considerations. Understanding the potential hazards associated with this class of compounds is the foundation of a safe and effective research program.

Hazard Identification and Risk Profile

Based on data from structurally related bromo-substituted and dimethyl-substituted quinolines, this compound should be handled as a hazardous substance. The primary risks are associated with its potential toxicity if ingested and its irritant properties upon contact with skin and eyes.

GHS Hazard Classification (Inferred)

The following Globally Harmonized System (GHS) classifications are inferred from similar compounds and should be considered provisional in the absence of specific test data.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictograms |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |

-

Rationale for Classification: Halogenated aromatic compounds are frequently associated with skin and eye irritation.[1] The quinoline nucleus itself can exhibit biological activity, and related compounds have demonstrated oral toxicity.[2] Dusts from solid organic compounds can cause respiratory tract irritation.[3]

Prudent Practices for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential when working with this compound.

Engineering Controls: The Primary Barrier

The primary engineering control for handling this and similar compounds is a certified chemical fume hood.[1] All manipulations, including weighing, transferring, and reactions, should be performed within the fume hood to minimize the inhalation of dust or vapors.[4] The fume hood sash should be kept as low as possible during work.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

Appropriate PPE is mandatory to prevent dermal and ocular exposure.[1][4]

| PPE Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles with side shields, or a full-face shield if there is a significant splash risk. | Protects against accidental splashes of solutions or solid particles that can cause serious eye irritation or damage.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn.[6] |

| Body Protection | A flame-resistant lab coat, fully buttoned, with closed-toe shoes. | Protects skin and clothing from spills and splashes.[4] |

| Respiratory Protection | Generally not required if work is conducted in a functional chemical fume hood. | If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[1] |

Storage and Segregation

Proper storage is crucial to maintain the chemical's integrity and prevent accidental release.

-

Container: Store in a tightly sealed, properly labeled container.[6]

-

Location: Keep in a cool, dry, and well-ventilated area.

-

Incompatibilities: Store away from strong oxidizing agents.[7]

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First-Aid Measures

The following first-aid procedures are based on general guidelines for halogenated aromatic compounds.[6]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][9] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Spill Response

In the event of a spill, the following workflow should be initiated.

Caption: Emergency Response Workflow for a Chemical Spill.

Experimental Protocol: Safe Weighing and Transfer

This protocol outlines the steps for safely weighing and transferring a solid sample of this compound for use in a reaction.

Caption: Step-by-step workflow for the safe handling of a solid chemical.

Disposal Considerations

All waste containing this compound, including unused material, reaction residues, and contaminated lab supplies, must be treated as hazardous waste.

-

Waste Segregation: Halogenated organic waste should be collected in a separate, designated waste container from non-halogenated waste.[1]

-

Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]

-

Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal.[6] Do not discharge to sewer systems.[6]

Conclusion

While this compound is a valuable research chemical, its handling demands a rigorous and informed approach to safety. By understanding its inferred hazard profile, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with its use. The principles of causality in safety—using a fume hood because of inhalation risk, wearing gloves because of dermal irritation potential—must be at the forefront of every experimental plan.

References

- Chemical Safety Data Sheet MSDS / SDS - 4-BROMO-6-NITROQUINOLINE - ChemicalBook. (2025).

- 4-Bromo-5,7-dimethylquinoline | Sigma-Aldrich. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals - Benchchem. (n.d.).

- 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one | 1428651-86-8 - Sigma-Aldrich. (n.d.).

- 7-Bromo-4-chloro-6-methylquinoline | Sigma-Aldrich. (n.d.).

- Safety Data Sheet - ChemScene. (2025).

- 4-Bromo-2-methylquinoline - CymitQuimica. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025).

- 4-Bromo-6-fluoroquinoline - SAFETY DATA SHEET. (2023).

- SAFETY DATA SHEET - Fisher Scientific. (2019).

- SAFETY DATA SHEET. (2025).

- SAFETY DATA SHEET - Fisher Scientific. (2024).

- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024).

- 4-Bromo-6-methoxyquinoline | C10H8BrNO | CID 11160747 - PubChem. (n.d.).

- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).

- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).

- SAFETY DATA SHEET. (2025).

- 6-Bromoquinoline - SAFETY DATA SHEET. (n.d.).

- Safety Data Sheet: 4-bromo-N,N-dimethylaniline - Chemos GmbH&Co.KG. (n.d.).

- 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem - NIH. (n.d.).

- Lab Procedure - FSU | Department of Chemistry & Biochemistry - Florida State University. (n.d.).

- 4-Bromo-1,1-dimethylcyclohexane | C8H15Br | CID 20222668 - PubChem. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,4-Dimethylquinoline | C11H11N | CID 14536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

The Double-Edged Sword: A Technical Guide to the Hazards and Toxicology of Halogenated Quinolines

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the toxicological landscape of halogenated quinolines. As a class of compounds with significant therapeutic potential, particularly in antimicrobial and anticancer applications, a thorough understanding of their inherent hazards is paramount for safe and effective drug development. This document moves beyond a mere recitation of facts, delving into the mechanistic underpinnings of their toxicity, the nuances of structure-activity relationships, and the practical application of toxicological assessment methodologies.

Introduction: The Dichotomy of Halogenated Quinolines

Quinolines, heterocyclic aromatic compounds, are a cornerstone in medicinal chemistry. The addition of halogens (fluorine, chlorine, bromine, iodine) to the quinoline scaffold can dramatically enhance their biological activity. However, this structural modification is a double-edged sword, often amplifying not only the desired therapeutic effects but also the potential for toxicity. A classic and cautionary example is clioquinol, a halogenated hydroxyquinoline once used as an antimicrobial agent, which was later linked to subacute myelo-optic neuropathy (SMON), a severe neurological disorder.[1][2][3] This historical context underscores the critical need for a comprehensive toxicological evaluation of any new halogenated quinoline candidate.

This guide will navigate the complex toxicology of these compounds, providing the necessary framework for researchers and drug developers to anticipate, assess, and mitigate their potential risks.

Mechanisms of Toxicity: Unraveling the Pathways to Cellular Damage

The toxicity of halogenated quinolines is not monolithic but rather a multifaceted phenomenon arising from a confluence of factors, including the specific halogen, its position on the quinoline ring, and the overall molecular structure. The primary mechanisms of toxicity can be broadly categorized into neurotoxicity, genotoxicity, and organ-specific toxicities, often stemming from metabolic activation and the induction of oxidative stress.

Neurotoxicity: A Persistent Threat

The nervous system is a particularly vulnerable target for certain halogenated quinolines. The neurotoxic effects can range from acute, reversible encephalopathy to chronic, irreversible neurological damage.[4]

Molecular Mechanisms of Neurotoxicity:

-

Disruption of Metal Homeostasis: Halogenated 8-hydroxyquinolines, such as clioquinol, are potent metal chelators.[2][5] Their ability to bind and redistribute divalent metal ions like copper and zinc can disrupt the delicate balance of these essential metals in the central nervous system. This can lead to the inhibition of metal-dependent enzymes and the generation of reactive oxygen species (ROS) through Fenton-like reactions.[1][3]

-

Oxidative Stress and Mitochondrial Dysfunction: A common theme in quinoline-induced neurotoxicity is the induction of oxidative stress.[6] This can occur through the disruption of mitochondrial function, leading to an overproduction of ROS and subsequent damage to lipids, proteins, and DNA within neurons.[6] Quinolinic acid, a metabolite of tryptophan that shares structural similarities with the quinoline core, is a known excitotoxin that induces oxidative stress and mitochondrial dysfunction.[7]

-

Interaction with Neurotransmitter Systems: Some quinoline derivatives have been shown to interact with neurotransmitter systems. For instance, quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of glutamate receptor.[7] Overstimulation of these receptors can lead to excitotoxicity, a process implicated in a variety of neurodegenerative conditions.

The following diagram illustrates the proposed mechanisms of clioquinol-induced neurotoxicity, highlighting the central role of metal dyshomeostasis and oxidative stress.

Caption: Proposed Mechanisms of Clioquinol-Induced Neurotoxicity.